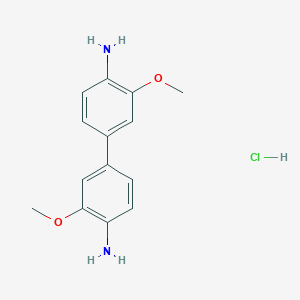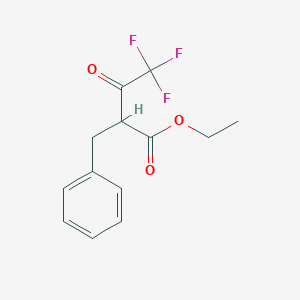![molecular formula C12H21NO6 B056103 (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid CAS No. 115573-33-6](/img/structure/B56103.png)
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid, also known as N-Boc-L-aspartic acid, is a chemical compound used in scientific research. It is a derivative of aspartic acid and is commonly used as a building block in the synthesis of peptides and proteins.
Wirkmechanismus
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid is an amino acid derivative and does not have a specific mechanism of action. However, peptides and proteins containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid can interact with other molecules through various mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemische Und Physiologische Effekte
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid does not have any known biochemical or physiological effects. However, peptides and proteins containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid can have various biochemical and physiological effects depending on their sequence and structure. For example, peptides containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid have been shown to inhibit the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid is a commonly used building block in peptide and protein synthesis due to its stability and ease of use. However, it has some limitations. For example, peptides containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid can be difficult to purify due to their hydrophobic nature. Additionally, the bulky Boc protecting group can interfere with certain reactions and may need to be removed before further modification.
Zukünftige Richtungen
There are several future directions for the use of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid in scientific research. One area of interest is the development of new methods for peptide and protein synthesis using (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid as a building block. Another area of interest is the use of peptides and proteins containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid in drug discovery and development. Additionally, the study of the interactions between peptides and proteins containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid and other molecules can provide insights into biological processes and disease mechanisms.
Synthesemethoden
The synthesis of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid involves the reaction of aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid and carbon dioxide as a byproduct. The purity of the product can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid is widely used in scientific research as a building block in the synthesis of peptides and proteins. It is used to introduce an aspartic acid residue into the peptide or protein sequence. Peptides and proteins containing (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acidrtic acid have been used in various studies, including drug discovery, enzyme kinetics, and protein-protein interactions.
Eigenschaften
CAS-Nummer |
115573-33-6 |
|---|---|
Produktname |
(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid |
Molekularformel |
C12H21NO6 |
Molekulargewicht |
275.3 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-5-7-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
KQFQLJOHYATVAV-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCC(=O)O)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O |
Synonyme |
N-tert-Butoxycarbonyl-L-ALPHA-aminosuberic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)
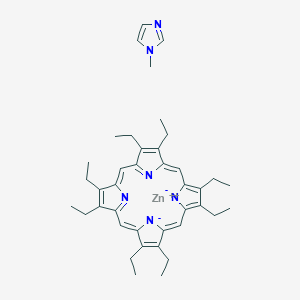
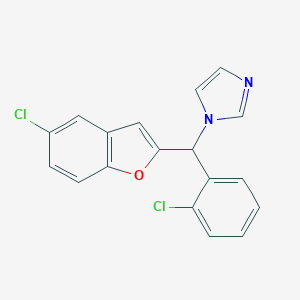
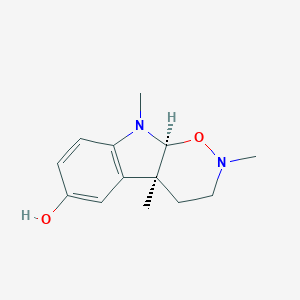
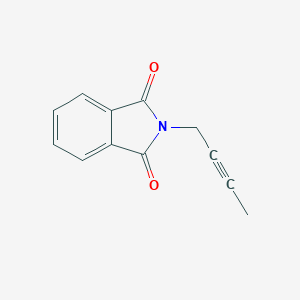
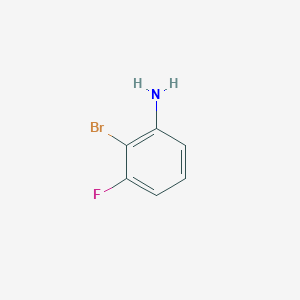
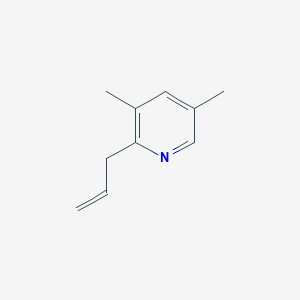
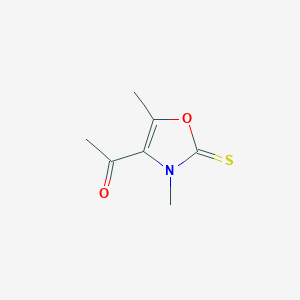
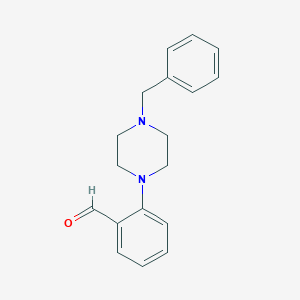
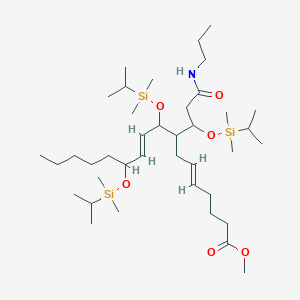
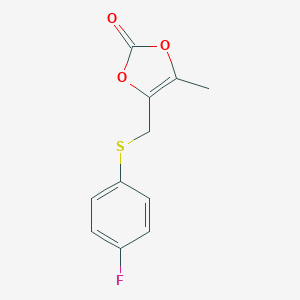
![2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B56041.png)
